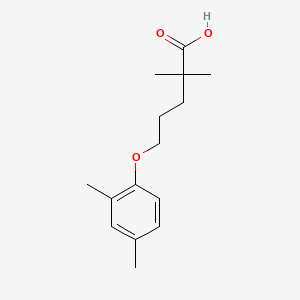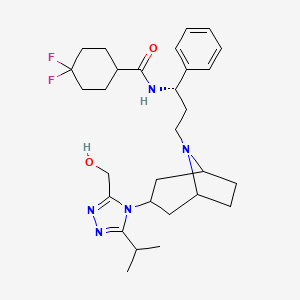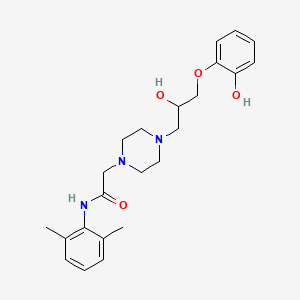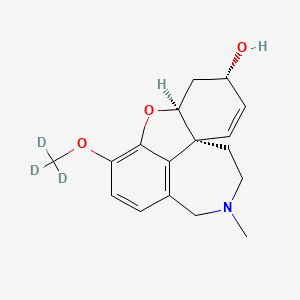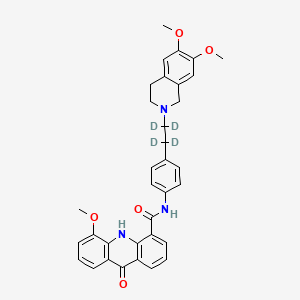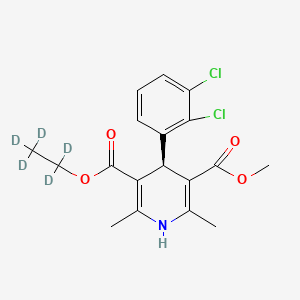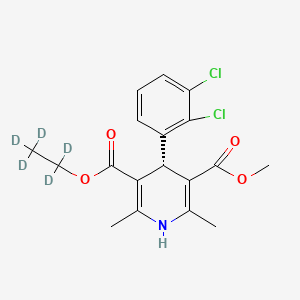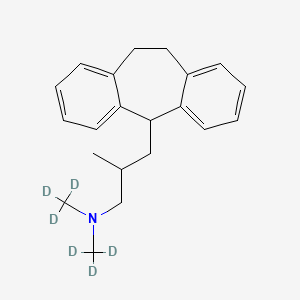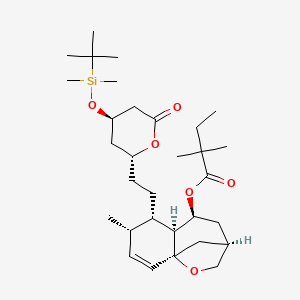
4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a synthetic derivative of Simvastatin, a widely used cholesterol-lowering agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility. It is primarily used as an intermediate in the preparation of Simvastatin hydroxymethyl metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves multiple steps, starting from the basic structure of Simvastatin. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride and the formation of the anhydro structure through dehydration reactions. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, with reaction temperatures maintained at around 4°C .
Industrial Production Methods
In industrial settings, the production of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a pale yellow solid with a melting point of 132-134°C .
Analyse Chemischer Reaktionen
Types of Reactions
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Simvastatin, such as hydroxymethyl metabolites and other functionalized analogs. These products are often used in further research and development of cholesterol-lowering drugs .
Wissenschaftliche Forschungsanwendungen
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Research focuses on its role in the development of new cholesterol-lowering agents and its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves its conversion to active metabolites that inhibit the enzyme HMG-CoA reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately lowering blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Lovastatin: Another statin with a similar mechanism of action but different structural features.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.
Uniqueness
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin is unique due to its enhanced stability and solubility, which make it a valuable intermediate in the synthesis of Simvastatin metabolites. Its structural modifications also provide insights into the design of new cholesterol-lowering agents with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
[(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABJKPQYNQPOE-OBRNGWCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@@H]2C[C@]3([C@H]1[C@H]([C@H](C=C3)C)CC[C@@H]4C[C@H](CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675618 |
Source


|
| Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125175-64-6 |
Source


|
| Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
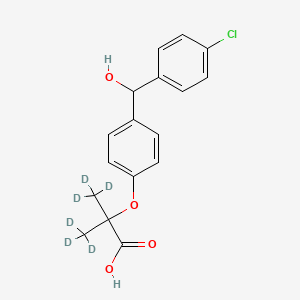
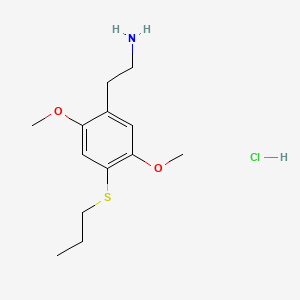
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)
